molecular formula C20H14ClF3N4S2 B2434830 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(3,4-dimethylphenylamino)vinyl)-4-isothiazolecarbonitrile CAS No. 338413-00-6

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(3,4-dimethylphenylamino)vinyl)-4-isothiazolecarbonitrile

Cat. No. B2434830
CAS RN: 338413-00-6
M. Wt: 466.93
InChI Key: AUILODHNXHSKPB-AATRIKPKSA-N
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Description

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(3,4-dimethylphenylamino)vinyl)-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C20H14ClF3N4S2 and its molecular weight is 466.93. The purity is usually 95%.
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Scientific Research Applications

Electrosynthesis of Isothiazoles

A study by Kunugi et al. (1999) investigates the electrosynthesis of sulfur-containing compounds from vinyl sulfones, leading to the formation of isothiazoles. This process involves the use of a reactive sulfur–graphite electrode, showcasing a method for synthesizing sulfur-bridged isothiazoles, which could be relevant for compounds with similar structural motifs Kunugi, A., Jabbar, A., Mori, K., & Uno, H. (1999).

Synthesis of Pyrazole Derivatives

Samultsev et al. (2012) discuss the chemoselective synthesis of new regioisomeric pyrazoles, which, like the target compound, involve sulfanyl groups in their structure. This research contributes to the understanding of how such functional groups can be incorporated into heterocyclic frameworks, potentially offering insights into similar synthetic strategies Samultsev, D. O., Rudyakova, E. V., & Levkovskaya, G. G. (2012).

Vilsmeier-Haack Reaction for Isothiazoles Synthesis

The work by Crenshaw and Partyka (1970) presents a novel synthesis route for isothiazoles using the Vilsmeier-Haack reaction, which could be applicable to the synthesis of compounds containing isothiazole units. This method provides a strategic approach to constructing complex molecules, including those with nitrile and sulfanyl functionalities Crenshaw, R., & Partyka, R. (1970).

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(E)-2-(3,4-dimethylanilino)ethenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4S2/c1-11-3-4-14(7-12(11)2)26-6-5-17-15(9-25)18(28-30-17)29-19-16(21)8-13(10-27-19)20(22,23)24/h3-8,10,26H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUILODHNXHSKPB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(3,4-dimethylphenylamino)vinyl)-4-isothiazolecarbonitrile

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